molecular formula C13H8I2O B3053816 Bis(4-iodophenyl)methanone CAS No. 5630-56-8

Bis(4-iodophenyl)methanone

Cat. No.: B3053816
CAS No.: 5630-56-8
M. Wt: 434.01 g/mol
InChI Key: HFRHPJJBHNBGBD-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)methanone is an organic compound with the molecular formula C13H8I2O. It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a carbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-iodophenyl)methanone can be synthesized through various methods. One common approach involves the iodination of benzophenone derivatives. The reaction typically requires the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Various substituted benzophenones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

Bis(4-iodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological pathways and as a labeling agent in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use in the development of novel therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

    Bis(4-bromophenyl)methanone: Similar structure but with bromine atoms instead of iodine.

    Bis(4-chlorophenyl)methanone: Contains chlorine atoms instead of iodine.

    Bis(4-fluorophenyl)methanone: Features fluorine atoms in place of iodine.

Uniqueness: Bis(4-iodophenyl)methanone is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and chemical properties, making it particularly useful in specific synthetic applications and research contexts.

Properties

IUPAC Name

bis(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHPJJBHNBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292937
Record name 4,4'-Diiodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-56-8
Record name Bis(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diiodobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diiodobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diiodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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